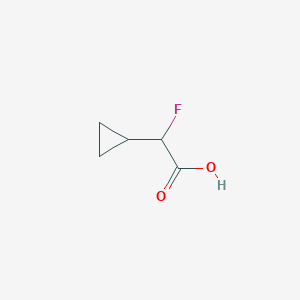
2-Cyclopropyl-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-fluoroacetic acid is a chemical compound with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the acetic acid moiety.
Mécanisme D'action
Target of Action
It’s known that fluoroacetic acid derivatives generally interact with various enzymes and proteins within the body .
Mode of Action
It’s known that fluoroacetic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this process, the compound may interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
These processes include the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .
Pharmacokinetics
Studies on fluoroacetic acid indicate that it can be detected in plasma and its concentrations can influence the clinical prognosis of patients with fluoroacetic acid intoxication .
Result of Action
It’s known that fluoroacetic acid derivatives can cause various symptoms and biochemical changes in patients, including changes in glucose levels, white blood cell count, and serum potassium .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-2-fluoroacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling process, in which the compound may participate, is known to be influenced by the reaction conditions . Additionally, the compound’s safety profile indicates that it should be stored properly to maintain its stability .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-2-fluoroacetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound is known to inhibit aconitase, an enzyme in the Krebs cycle, by forming a stable complex with its active site. This inhibition disrupts the cycle, leading to an accumulation of citrate and a subsequent decrease in cellular energy production . Additionally, this compound interacts with other biomolecules such as coenzyme A, forming fluoroacetyl-CoA, which further participates in metabolic pathways.
Cellular Effects
The effects of this compound on cells are profound, influencing various cellular processes. This compound affects cell signaling pathways by altering the levels of key metabolites, thereby impacting gene expression and cellular metabolism. For instance, the inhibition of aconitase leads to changes in the levels of citrate and other intermediates, which can modulate the activity of transcription factors and other regulatory proteins. Consequently, this compound can induce apoptosis in certain cell types by disrupting energy production and metabolic homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of aconitase, forming a covalent bond that prevents the enzyme from catalyzing its normal reaction. This binding interaction is highly specific and results in the irreversible inhibition of aconitase activity. Additionally, this compound can be converted into fluoroacetyl-CoA, which then inhibits other enzymes in the metabolic pathway, further amplifying its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylmethyl bromide with potassium fluoride in the presence of a suitable solvent, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopropyl-2-fluoroacetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, reaction efficiency, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-Cyclopropyl-2-fluoroacetic acid has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Cyclopropyl-2-fluoroacetic acid include:
Cyclopropylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Fluoroacetic acid: Contains a fluorine atom but lacks the cyclopropyl group, leading to distinct reactivity and applications.
Uniqueness
This compound is unique due to the combination of the cyclopropyl group and the fluorine atom, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-cyclopropyl-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZMVDTSMCYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554428-25-9 |
Source


|
| Record name | 2-cyclopropyl-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
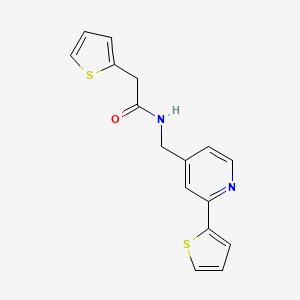
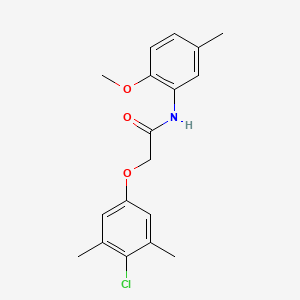
![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)
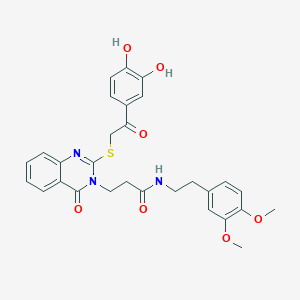
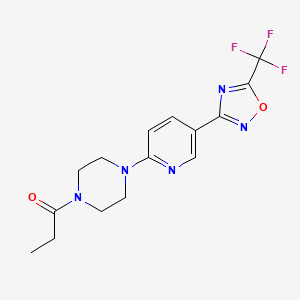
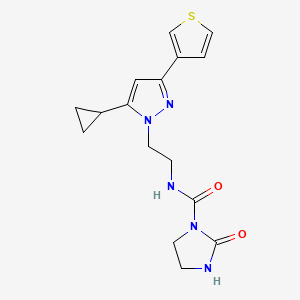
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)
![3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-5-[(5E)-3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3007131.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007133.png)

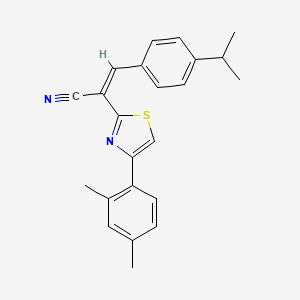

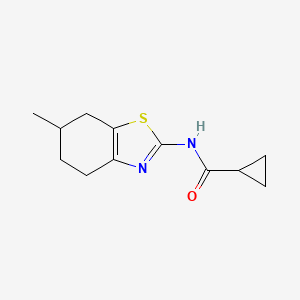
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
